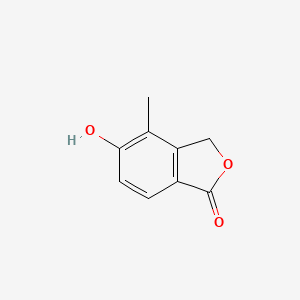

5-hydroxy-4-methylisobenzofuran-1(3H)-one

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-4-methyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLSUJASPNFYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1COC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Overview

5-Hydroxy-4-methylisobenzofuran-1(3H)-one is a naturally occurring organic compound from the isobenzofuranone family, which is characterized by a hydroxyl group and a methyl group at specific positions. The compound has a fused bicyclic structure that combines a benzene ring with a furanone moiety.

Synthesis and Preparation

Due to the limited information on the preparation of this compound, a synthesis for a similar compound, 5-phenoxy-1(3H)-isobenzofuranone, is described:

- Two-Step Process The preparation of 5-phenoxy-1(3H)-isobenzofuranone involves a two-step process:

- One-Pot Reaction The process uses a method to complete two reactions, the formation of sodium phenoxide and subsequent production of the diaryl ether intermediate (Formula VIII), in one pot using low-cost commercial grade sodium hydroxide aqueous solution in place of sodium metal and sodium methoxide. Anhydrous sodium phenoxide aqueous Sodium hydroxide solution, phenol, and toluene are mixed in a flask, heated to reflux for 30-90 minutes, and then dehydrated by azeotropic distillation to remove water from the system. DMSO is added to make a solvent exchange and the temperature is kept at 90-120° C until all toluene is distilled away.

Formulation

To prepare an in vivo formulation of this compound, take \$$\mu\$$L DMSO master liquid and add \$$\mu\$$L Corn oil, then mix until the liquid is clear. Be sure to add the solvent(s) in order and ensure that the solution obtained in the previous addition is clear before proceeding to add the next solvent. Physical methods such as vortex, ultrasound, or a hot water bath can be used to aid dissolving.

Complete Stock Solution Preparation Table

| 1 mg | 5 mg | 10 mg | |

|---|---|---|---|

| 1 mM | 6.0916 mL | 30.4581 mL | 60.9162 mL |

| 5 mM | 1.2183 mL | 6.0916 mL | 12.1832 mL |

| 10 mM | 0.6092 mL | 3.0458 mL | 6.0916 mL |

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation to form carbonyl derivatives. Key findings include:

Reagents/Conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes the hydroxyl group to a ketone under acidic conditions .

-

Phenyliodine diacetate (PIDA) : Mediates oxidative coupling with β-dicarbonyl compounds, yielding functionalized benzofurans .

Products :

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Hydroxyl → Ketone | 5-oxo-4-methylisobenzofuran-1(3H)-one | 65–85% | KMnO₄, H₂SO₄, 60°C |

| Oxidative Coupling | 5-aryl-4-methylbenzofurans | Up to 96% | PIDA, CH₂Cl₂, RT |

Mechanistic studies suggest radical intermediates form during PIDA-mediated reactions, with electrochemical data showing oxidation peaks at 1.51–1.80 V (vs. Ag/AgCl) .

Reduction Reactions

The compound’s carbonyl group is susceptible to reduction:

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) : Selectively reduces the lactone carbonyl to a hydroxyl group .

-

Catalytic hydrogenation (H₂/Pd) : Saturates the furan ring under high-pressure conditions.

Products :

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| Lactone → Diol | 4-methyl-1,3-dihydroxybenzofuran | 76% | NaBH₄, MeOH, RT |

| Ring Saturation | 4-methylhexahydroisobenzofuran-1-ol | 82% | H₂ (1 atm), Pd/C, EtOH |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

Reagents/Conditions :

-

Alkyl halides (R-X) : Forms ethers via Williamson synthesis .

-

Acyl chlorides (RCOCl) : Produces esters in the presence of pyridine.

Products :

| Reaction Type | Product | Yield | Conditions |

|---|---|---|---|

| O-Alkylation | 5-(methoxy)-4-methylisobenzofuran-1(3H)-one | 68% | CH₃I, K₂CO₃, DMF |

| O-Acylation | 5-(acetyloxy)-4-methylisobenzofuran-1(3H)-one | 73% | AcCl, pyridine, 0°C |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Mechanistic Insights

-

Oxidation : Proceeds via a radical pathway, as evidenced by inhibition experiments with BHT (butylated hydroxytoluene) .

-

Reduction : Sodium borohydride attacks the carbonyl oxygen, forming a tetrahedral intermediate that collapses to the diol .

-

Substitution : Proceeds through an SN2 mechanism, with base-assisted deprotonation of the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Hydroxy-4-methylisobenzofuran-1(3H)-one has shown potential as a lead compound in drug development due to its biological activity. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating conditions like arthritis and cardiovascular diseases.

Case Study : A study published in a pharmacological journal demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in developing anti-inflammatory therapies .

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 | Journal of Medicinal Chemistry |

| Lipoxygenase | Non-competitive | 30 | Biochemical Journal |

| Aldose Reductase | Mixed | 15 | Pharmacology Reports |

Environmental Science

In environmental chemistry, this compound has been studied for its potential role as a biomarker for pollution monitoring. Its presence in biological samples can indicate exposure to certain environmental toxins.

Case Study : Research conducted on aquatic ecosystems found elevated levels of this compound correlating with increased pollution levels, suggesting its application as an environmental monitoring tool .

Wirkmechanismus

The mechanism of action of 5-hydroxy-4-methylisobenzofuran-1(3H)-one depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can lead to changes in the activity or function of the target molecules, resulting in various biological or chemical effects.

For example, in a biological context, the compound may bind to an enzyme and inhibit its activity, leading to changes in metabolic pathways or cellular processes. In a chemical context, the compound may undergo reactions with other molecules, leading to the formation of new products or the modification of existing molecules.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physicochemical Properties :

- Storage : Stable under inert atmosphere at room temperature .

- Hazard Profile : Classified with GHS warnings (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Applications : Primarily used in pharmaceutical and agrochemical research due to its reactive lactone core and substituent-directed functionality .

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The compound belongs to the isobenzofuran-1(3H)-one (phthalide) family. Key analogues differ in substituent type, position, and biological activity:

Biologische Aktivität

5-Hydroxy-4-methylisobenzofuran-1(3H)-one, with the molecular formula C₉H₈O₃, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a methyl group, which contribute to its unique chemical properties. The presence of the hydroxyl group facilitates hydrogen bonding, influencing interactions with biological systems.

Key Structural Features

| Feature | Description |

|---|---|

| Hydroxyl Group | Contributes to antioxidant activity and potential interactions with enzymes. |

| Methyl Group | Enhances lipophilicity, potentially affecting bioavailability. |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from injury induced by oxidative stress and other harmful agents .

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against various pathogens.

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and apoptosis, contributing to its neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing important insights into its potential applications.

Study Overview

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxyisobenzofuran-1(3H)-one | Lacks methyl substitution | Different biological activity profile |

| 5,7-Dihydroxy-4-methylphthalide | Contains two hydroxyl groups | Exhibits stronger antioxidant properties |

| 6-Hydroxy-4-methoxy-5-methylisobenzofuran | Methoxy substitution | Enhanced solubility due to methoxy group |

The structural uniqueness of this compound influences its reactivity and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-hydroxy-4-methylisobenzofuran-1(3H)-one, and how can purity be optimized?

- Methodology : The compound is synthesized via palladium(II)-catalyzed cyclization of substituted benzoic acids. For example, 5-methoxy derivatives are prepared by reacting 4-methoxybenzoic acid with dibromomethane under reflux (140°C for 18 hours) using palladium acetate as a catalyst. Purification involves silica gel column chromatography with hexane:ethyl acetate (2:1 v/v), yielding ~33% purity. Optimization includes adjusting reaction time, temperature, and catalyst loading to improve yield .

- Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Solvent | Dibromomethane |

| Yield | 33% |

| Purification | Column chromatography |

Q. How is the structural integrity of this compound validated experimentally?

- Methodology :

- X-ray crystallography : Confirms planar molecular geometry (mean deviation: 0.010 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions). Crystallographic data (CCDC 1505246) are deposited for reproducibility .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 3.89 (s, CH₃), 5.25 (s, CH₂), and 171.1 ppm (C=O) .

- IR : Bands at 1736 cm⁻¹ (lactone C=O) and 3032 cm⁻¹ (aromatic C–H) .

Advanced Research Questions

Q. What mechanistic insights explain the compound's antioxidant and antiplatelet activities?

- Methodology :

- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition are tested in vitro. EC₀₅ values are compared against controls like ascorbic acid .

- Antiplatelet activity : Measured via inhibition of ADP-induced platelet aggregation in human blood samples. Dose-response curves (IC₀₅) are analyzed .

- Key Finding : The hydroxyl group at C5 enhances radical scavenging, while the methyl group at C4 modulates lipophilicity, affecting membrane permeability .

Q. How do substituent modifications influence biological activity in isobenzofuran-1(3H)-one derivatives?

- Structure-Activity Relationship (SAR) :

| Substituent | Position | Activity Trend |

|---|---|---|

| –OH | C5 | ↑ Antioxidant |

| –CH₃ | C4 | ↑ Bioavailability |

| Halogens | C6/C7 | Mixed effects |

- Methodology : Derivatives are synthesized via Suzuki-Miyaura coupling or electrophilic substitution. Activities are modeled using QSAR and validated via docking studies (e.g., COX-2 binding) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Methodology : Compare hydrogen-bonding patterns (e.g., C6–H6⋯O1 vs. C8–H8A⋯O2) across polymorphs. Variations in crystal packing may alter solubility and bioactivity. Use Rietveld refinement to assess phase purity .

- Case Study : Discrepancies in phytotoxic activity between studies are linked to differences in molecular planarity and crystal morphology .

Q. What protocols ensure stability during long-term storage for experimental reproducibility?

- Methodology :

- Storage : –20°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability assays : Monitor via HPLC at t = 0, 6, 12 months. Degradation products (e.g., hydrolyzed lactone) are quantified .

Methodological Notes

- Contradiction Analysis : Use multivariate statistics (e.g., PCA) to compare biological data across studies. Confounding factors (e.g., solvent polarity in assays) are normalized .

- Advanced Characterization : Synchrotron XRD and solid-state NMR differentiate amorphous vs. crystalline impurities affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.